(2E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
“(2E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a pyrido[1,2-a]pyrimidine ring fused with a chromone (4H-chromen-3-one) moiety.
- The functional groups include a cyano group (CN) and a cyclopentyl ring.
- The substituents are a 3-methylphenoxy group and a prop-2-enamide group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One notable route is the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents. This leads to the formation of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes bearing a chromone ring .
Reaction Conditions: The reaction conditions for these transformations may vary, but they typically involve the use of phosphorous acid, its diesters, phosphorus sulfides, and phosphorus tribromide.
Chemical Reactions Analysis
Types of Reactions: “(2E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide” can undergo various reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles.
Cyclization: Formation of heterocyclic rings involving the chromone and pyrido[1,2-a]pyrimidine moieties.
Common Reagents and Conditions: Reagents such as phosphorous acid, phosphorus sulfides, and phosphorus tribromide play crucial roles in these reactions.
Major Products: The major products include diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes with the chromone ring.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, especially as an anticancer agent.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industry: Exploring its use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular components, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers may compare this compound with related chromone derivatives or pyrido[1,2-a]pyrimidines to highlight its uniqueness.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H22N4O3/c1-16-7-6-10-19(13-16)31-23-20(24(30)28-12-5-4-11-21(28)27-23)14-17(15-25)22(29)26-18-8-2-3-9-18/h4-7,10-14,18H,2-3,8-9H2,1H3,(H,26,29)/b17-14+ |
InChI Key |
LCDTXTXCRJZRFY-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCCC4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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